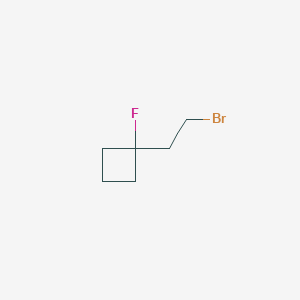
1-(2-Bromoethyl)-1-fluorocyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-1-fluorocyclobutane is a useful research compound. Its molecular formula is C6H10BrF and its molecular weight is 181.048. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
PET Tracer for Tumor Delineation : A study by Shoup and Goodman (1999) detailed the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid. This compound was developed for positron emission tomography (PET) and showed promise in delineating tumors (Shoup & Goodman, 1999).
Synthesis of Monofluorocyclobutanes : Kanemoto, Shimizu, and Yoshioka (1987) reported the stereoselective synthesis of various new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes, contributing to the field of organic synthesis and potentially impacting pharmaceutical development (Kanemoto, Shimizu, & Yoshioka, 1987).
Diagnosis of Recurrent Prostate Carcinoma : A meta-analysis by Ren et al. (2016) emphasized the use of 18F-FACBC PET/CT for diagnosing recurrent prostate carcinoma, showing high sensitivity and specificity (Ren et al., 2016).
Conformational Analysis in Peptide Oligomers : Research by Hassoun et al. (2015) involved the synthesis and conformational analysis of β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid, contributing to the understanding of peptide structures and their potential therapeutic applications (Hassoun et al., 2015).
Synthesis and Evaluation in Brain Tumor Imaging : Another study by Shoup et al. (1999) focused on synthesizing [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid for imaging brain tumors, suggesting its potential utility in nuclear medicine for tumor localization (Shoup et al., 1999).
Radiotracer for Imaging Prostate Carcinoma : Schuster et al. (2007) explored the use of anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid as a radiotracer in PET/CT for imaging prostate carcinoma, demonstrating its effectiveness in detecting primary and metastatic disease (Schuster et al., 2007).
特性
IUPAC Name |
1-(2-bromoethyl)-1-fluorocyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrF/c7-5-4-6(8)2-1-3-6/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJZFCPGYFHNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

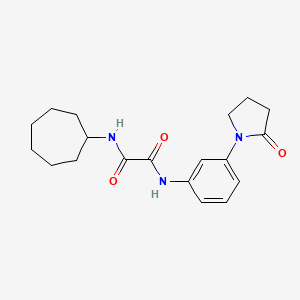
![4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2503532.png)


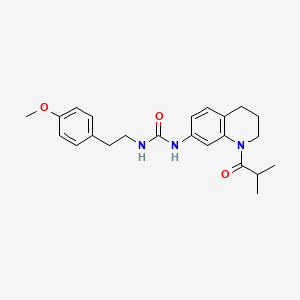
![3-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2503538.png)

![Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B2503541.png)
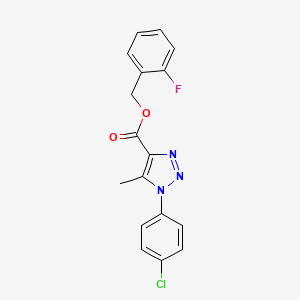
![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
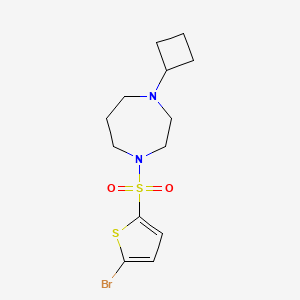
![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
